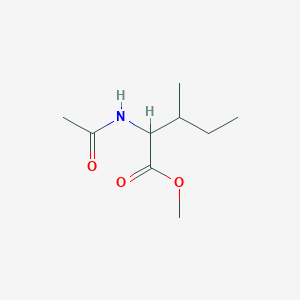

DL-Isoleucine, N-acetyl-, methyl ester

Description

DL-Isoleucine, N-acetyl-, methyl ester is a chemically modified derivative of the branched-chain amino acid DL-isoleucine. It features two protective groups: an N-acetyl moiety and a methyl ester. These modifications enhance solubility in organic solvents and stabilize the compound for applications in peptide synthesis and molecular interaction studies . The acetyl group protects the amino group during chemical reactions, while the methyl ester stabilizes the carboxyl group, making the compound suitable for solid-phase peptide synthesis or spectroscopic analyses .

The molecular formula of DL-Isoleucine, N-acetyl-, methyl ester is inferred as C₉H₁₇NO₃ (calculated from DL-isoleucine’s formula, C₆H₁₃NO₂ , with additions from acetylation and esterification). Its molecular weight is approximately 203.23 g/mol.

Properties

IUPAC Name |

methyl 2-acetamido-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWQTHLAKUOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ILE-OME typically involves the acetylation of L-isoleucine followed by esterification. The process can be summarized as follows:

Acetylation: L-isoleucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-isoleucine.

Esterification: The N-acetyl-L-isoleucine is then treated with methanol and a catalyst like sulfuric acid to yield N-acetyl-L-isoleucine methyl ester (AC-ILE-OME).

Industrial Production Methods

In industrial settings, the production of AC-ILE-OME may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the process, making it more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

AC-ILE-OME undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form N-acetyl-L-isoleucine.

Amidation: The ester can react with amines to form amides.

Oxidation: The compound can undergo oxidation reactions, particularly at the isoleucine side chain.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Amidation: Requires amines and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Major Products

Hydrolysis: Produces N-acetyl-L-isoleucine.

Amidation: Forms N-acetyl-L-isoleucine amides.

Oxidation: Yields oxidized derivatives of isoleucine.

Scientific Research Applications

AC-ILE-OME has a wide range of applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and protein folding.

Drug Development: Investigated for its potential use in developing peptide-based therapeutics.

Material Science: Utilized in the design of novel biomaterials and nanostructures.

Mechanism of Action

The mechanism of action of AC-ILE-OME primarily involves its role as a substrate or intermediate in biochemical reactions. It interacts with enzymes and other proteins, facilitating various biochemical processes. The acetyl and ester groups enhance its stability and reactivity, making it a valuable tool in peptide synthesis and other applications.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Side Chain Influence : The phenyl group in N-acetyl-DL-phenylalanine methyl ester facilitates aromatic interactions, while the thiol group in cysteine derivatives enables antioxidant activity . DL-Isoleucine’s branched chain may increase steric hindrance, affecting peptide synthesis efficiency .

- Solubility: Methyl ester N-acetyl derivatives generally exhibit improved solubility in organic solvents (e.g., CDCl₃, DMSO) compared to parent amino acids .

Table 2: Functional Comparison

Key Observations :

- Reactivity : DL-Isoleucine, N-acetyl-, methyl ester’s reactivity aligns with other N-acetyl methyl esters, showing affinity for nucleophilic groups (e.g., thiols, amines) .

- Biological Activity : While DL-isoleucine exhibits anti-inflammatory properties , its acetylated methyl ester form may have altered bioavailability, warranting further study.

- Applications : Cysteine derivatives are prioritized in cosmetics for antioxidant effects , whereas proline derivatives serve structural studies . DL-Isoleucine’s derivative is more niche, suited for specialized peptide synthesis .

Biological Activity

DL-Isoleucine, N-acetyl-, methyl ester is a derivative of the essential amino acid isoleucine, modified through acetylation and methylation. This modification can influence its biological activity, pharmacokinetics, and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, transport characteristics, and implications in clinical settings.

The biological activity of N-acetyl derivatives, including N-acetyl-DL-isoleucine, often involves their interaction with specific transporters and metabolic pathways. For instance, N-acetyl-L-leucine has been shown to influence cellular uptake through the LAT1 transporter, which is crucial for transporting large neutral amino acids across cell membranes. This transporter plays a significant role in modulating mTORC1 signaling pathways that are vital for cell growth and survival .

Enantiomeric Differences

Research indicates that the pharmacokinetics of N-acetyl isomers can differ significantly. For example, N-acetyl-L-leucine and N-acetyl-D-leucine exhibit different affinities for transporters and metabolic pathways. The L-enantiomer is often more rapidly metabolized than its D counterpart, which may have implications for its therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profiles of N-acetyl derivatives are influenced by their solubility and interaction with biological membranes. Studies have shown that the acetylation process can enhance the solubility of amino acids in physiological environments, potentially increasing their bioavailability .

Transport Characteristics

N-acetyl-DL-isoleucine has been identified as an inhibitor of peptide transporters such as PepT1. This inhibition can affect the absorption of dietary peptides and other amino acids in the gut, suggesting a complex interplay between dietary intake and pharmacological effects .

Case Studies

Several studies have explored the therapeutic potential of N-acetyl derivatives in various conditions:

- Treatment of Vertigo : N-acetyl-L-leucine has been used as a treatment for vertigo since 1957. Its efficacy is attributed to its ability to modulate neurotransmitter levels and improve vestibular function .

- Neuroprotective Effects : Recent research has indicated that N-acetyl derivatives may possess neuroprotective properties by enhancing cellular resilience against oxidative stress and inflammation. This potential has been explored in models of neurodegenerative diseases .

Data Tables

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| DL-Isoleucine | C6H13NO2 | Essential amino acid; involved in protein synthesis | Not acetylated |

| N-Acetyl-DL-Isoleucine | C8H15NO3 | Modulates mTORC1 signaling; affects neurotransmitter levels | Inhibits PepT1 transporter |

| N-Acetyl-L-leucine | C8H15NO3 | Used for vertigo treatment; neuroprotective effects | Faster metabolism than D-enantiomer |

Research Findings

Recent findings emphasize the importance of understanding the metabolic pathways associated with N-acetyl derivatives. For instance, studies have shown that these compounds may act as prodrugs, where their therapeutic effects are mediated through their metabolites rather than the parent compound itself .

Moreover, ongoing research into the role of these compounds in metabolic disorders highlights their potential as biomarkers or therapeutic agents in conditions such as autism spectrum disorder (ASD), where altered amino acid metabolism has been observed .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-acetyl methyl ester derivatives of amino acids like DL-isoleucine, and how are they characterized?

- Methodological Answer : Synthesis typically involves esterification and acetylation reactions. For example, N-acetyl methyl esters can be prepared by reacting DL-isoleucine with methanol under acidic catalysis (e.g., concentrated sulfuric acid) to form the methyl ester, followed by acetylation using acetic anhydride. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Gas chromatography (GC) coupled with MS or combustion-isotope ratio mass spectrometry (GC-C-IRMS) is used for purity and isotopic analysis .

Q. How can researchers ensure the stability of N-acetyl methyl ester derivatives during experimental workflows?

- Methodological Answer : Stability is influenced by pH, temperature, and enzymatic activity. Hydrolysis risks can be mitigated by storing derivatives in anhydrous solvents at -20°C. For biological assays, stability in physiological conditions should be tested via high-performance liquid chromatography (HPLC) to monitor degradation. Enzymatic hydrolysis by esterases may require inhibitors like phenylmethylsulfonyl fluoride (PMSF) in cell-based studies .

Q. What are the key considerations for optimizing the extraction and purification of N-acetyl methyl ester derivatives?

- Methodological Answer : Liquid-liquid extraction using organic solvents (e.g., ethyl acetate or ether) is common. Adjusting solvent polarity and pH (e.g., using sodium bicarbonate to remove acidic byproducts) improves yield. Purification via column chromatography (silica gel) or preparative HPLC ensures high-purity isolates. Confirmation of purity requires tandem MS or GC with flame ionization detection (FID) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., δ¹³C) of N-acetyl methyl ester derivatives be applied to trace metabolic pathways in biological systems?

- Methodological Answer : Isotopic enrichment is achieved by using ¹³C-labeled precursors during synthesis. GC-C-IRMS enables precise measurement of δ¹³C values in amino acid derivatives, allowing researchers to track incorporation into proteins or metabolic intermediates. This approach is critical for studying amino acid flux in cell cultures or animal models, with protocols requiring stringent control of contamination and instrument calibration .

Q. What enzymatic interactions affect the bioactivity of N-acetyl methyl ester derivatives, and how can these be studied?

- Methodological Answer : Esterases and peptidases may hydrolyze the methyl ester moiety, releasing the free carboxylic acid. In vitro assays using liver microsomes or recombinant enzymes (e.g., carboxylesterases) can quantify hydrolysis rates. For prodrug applications (e.g., enhancing intestinal absorption), stability studies should include simulated gastric fluid and Caco-2 cell permeability assays. Mass spectrometry monitors metabolite formation .

Q. How do structural modifications (e.g., N-acetylation and esterification) influence the antioxidant or signaling properties of DL-isoleucine derivatives?

- Methodological Answer : Antioxidant activity is assessed via radical scavenging assays (e.g., DPPH or ABTS) and cellular oxidative stress models (e.g., H₂O₂-induced hemolysis). Signaling effects (e.g., STAT3 inhibition) require luciferase reporter assays or Western blotting for phosphoprotein analysis. Comparative studies between derivatives (e.g., N-acetyl vs. unprotected forms) reveal structure-activity relationships .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrolysis rates of N-acetyl methyl esters in different biological matrices: How to reconcile these?

- Resolution : Variability arises from differences in enzyme expression (e.g., tissue-specific esterases) or experimental conditions (pH, temperature). Researchers should standardize matrices (e.g., using pooled human liver microsomes) and validate assays with positive controls (e.g., known esterase substrates). Meta-analyses of published kinetic parameters (Km, Vmax) aid in contextualizing results .

Q. Conflicting isotopic fractionation data during GC-C-IRMS analysis: What factors contribute to this?

- Resolution : Fractionation can occur during derivatization or ionization. Standardizing derivatization protocols (e.g., consistent reaction time/temperature) and using internal isotopic standards (e.g., universally labeled amino acids) minimizes variability. Inter-laboratory comparisons and adherence to ISO guidelines improve reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.